molecular formula C13H14O3 B1368574 cis-2-Benzoylcyclopentane-1-carboxylic acid CAS No. 70071-92-0

cis-2-Benzoylcyclopentane-1-carboxylic acid

Cat. No. B1368574
CAS RN: 70071-92-0
M. Wt: 218.25 g/mol
InChI Key: SPRHBCOBGFZPAI-WDEREUQCSA-N
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Description

“Cis-2-Benzoylcyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C13H14O3 . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of “cis-2-Benzoylcyclopentane-1-carboxylic acid” is characterized by a five-membered cyclopentane ring and a six-membered benzene ring. It also contains functional groups such as a carboxylic acid (aliphatic), a ketone (aromatic), and a hydroxyl group .

Scientific Research Applications

Catalysis and Chemical Reactions

  • Cis-Dihydroxylation and Epoxidation of Alkenes : Carboxylic acids, including compounds like cis-2-Benzoylcyclopentane-1-carboxylic acid, have been shown to promote cis-dihydroxylation and epoxidation of alkenes. This process uses manganese-based catalysts and is significant for its high efficiency and potential in organic synthesis (de Boer et al., 2005).

  • Palladium-Catalyzed Cross-Coupling : Research indicates that compounds similar to cis-2-Benzoylcyclopentane-1-carboxylic acid can be used in palladium-catalyzed cross-coupling reactions, showcasing their utility in creating complex organic molecules (Feuerstein et al., 2001).

Organic Synthesis and Molecular Structure

  • Preparation of Saturated Isoindole-Fused Heterocycles : The compound is used in reactions to create various saturated isoindolo-fused heterocycles, demonstrating its versatility in organic synthesis (Stájer et al., 2002).

  • Engineering Reactions in Crystals : Research involving similar compounds demonstrates the importance of intramolecular interactions in influencing the outcomes of photochemical reactions in the solid state, a principle that can be applied to cis-2-Benzoylcyclopentane-1-carboxylic acid (Ng et al., 2001).

Analytical Chemistry

  • Quantifying Urinary Metabolites : The compound has been mentioned in the context of developing analytical methods for measuring similar carboxylic acids in biological samples, highlighting its relevance in bioanalytical chemistry (Baker et al., 2004).

Stereochemistry and Conformation

  • Conformational Preferences : Research on analogues of cis-2-Benzoylcyclopentane-1-carboxylic acid explores the conformational preferences of these molecules, which is crucial in understanding their chemical behavior and applications (Casanovas et al., 2008).

  • Cis-Trans Isomerization : Studies on related cycloalkanecarboxylic acids provide insights into the isomerization processes under certain conditions, which can be applicable to understanding the behavior of cis-2-Benzoylcyclopentane-1-carboxylic acid (Gyarmati et al., 2006).

properties

IUPAC Name

(1R,2S)-2-benzoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHBCOBGFZPAI-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641303
Record name (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Benzoylcyclopentane-1-carboxylic acid

CAS RN

70071-92-0
Record name (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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